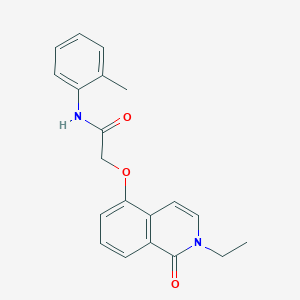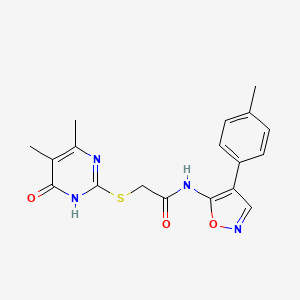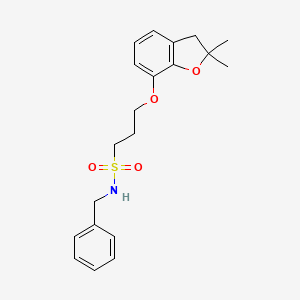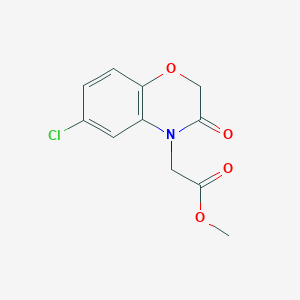![molecular formula C20H19ClN2OS B2653985 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide CAS No. 895779-87-0](/img/structure/B2653985.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a benzamide group, which is a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of different electron density due to the presence of various functional groups, such as the thiazole ring, the chlorophenyl group, and the benzamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction. The thiazole ring and the benzamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of compounds structurally related to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide. For instance, compounds with thiadiazole and pyrazole moieties have been synthesized and evaluated for their anticancer efficacy. One study found novel thiadiazoles and thiazoles incorporating a pyrazole moiety to exhibit concentration-dependent cellular growth inhibitory effects against breast carcinoma cell lines, with certain compounds showing promising IC50 values (Gomha, Salah, & Abdelhamid, 2014). Another investigation into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives found them to exhibit higher anticancer activity than the standard drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of these compounds. A study exploring the synthesis of thiazoles and their fused derivatives found that some newly synthesized products exhibited significant antimicrobial activity against various bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008). This suggests that modifications to the core chemical structure can enhance biological activity, offering potential pathways for the development of new antimicrobial agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-3-4-16(11-14(13)2)19(24)22-10-9-18-12-25-20(23-18)15-5-7-17(21)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMMNFQNAPPLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/no-structure.png)



![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)

![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)


